Cas no 104-09-6 (2-(4-methylphenyl)acetaldehyde)

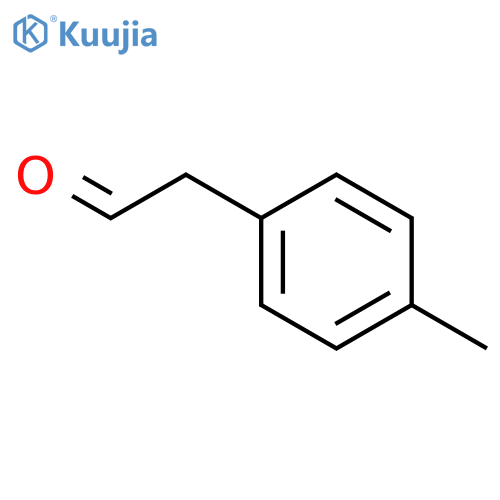

104-09-6 structure

商品名:2-(4-methylphenyl)acetaldehyde

2-(4-methylphenyl)acetaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzeneacetaldehyde,4-methyl-

- (4-Methylphenyl)acetaldehyde

- 2-(4-methylphenyl)acetaldehyde

- 4-tolyacetaldehyde

- 4-TOLYLACETALDEHYDE

- P-METHYLPHENYLACETALDEHYDE

- 2-p-tolylethanal

- 4-Methylbenzeneacetaldehyde

- Acetaldehyde,p-tolyl

- BENZENEACETALDEHYDE,4-METHYL

- FEMA No. 3071

- p-Tolylacetaldehyde

- FEMA 3071

- Tolylacetaldehyd

- p-Tolylacetaldehyd

- p-Toly-acetoaldehyde

- 2-P-TOLYLACETALDEHYDE

- PARA-TOLUACETALDEHYDE

- PARA-TOLYLACETALDEHYDE

- 2-(p-Tolyl)acetaldehyde

-

- MDL: MFCD00047658

- インチ: 1S/C9H10O/c1-8-2-4-9(5-3-8)6-7-10/h2-5,7H,6H2,1H3

- InChIKey: CIXAYNMKFFQEFU-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)CC=O

計算された属性

- せいみつぶんしりょう: 134.07300

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 101

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 2

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.0052

- ゆうかいてん: 40°C

- ふってん: 221.5°C (estimate)

- 屈折率: 1.5255 (estimate)

- PSA: 17.07000

- LogP: 1.73640

- FEMA: 3071 | P-TOLYLACETALDEHYDE

2-(4-methylphenyl)acetaldehyde セキュリティ情報

2-(4-methylphenyl)acetaldehyde 税関データ

- 税関コード:2912299000

- 税関データ:

中国税関コード:

2912299000概要:

291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、テトラホルムアルデヒドの外観

要約:

291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

2-(4-methylphenyl)acetaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD3665248-250mg |

2-(p-Tolyl)acetaldehyde |

104-09-6 | 95% | 250mg |

RMB 113.60 | 2025-02-20 | |

| Alichem | A019138911-5g |

2-(p-Tolyl)acetaldehyde |

104-09-6 | 95% | 5g |

$558.72 | 2023-09-04 | |

| Enamine | EN300-248582-0.1g |

2-(4-methylphenyl)acetaldehyde |

104-09-6 | 95% | 0.1g |

$19.0 | 2024-06-19 | |

| eNovation Chemicals LLC | Y1289985-5g |

2-(4-methylphenyl)acetaldehyde |

104-09-6 | 95% | 5g |

$265 | 2024-06-07 | |

| abcr | AB427756-250 mg |

(4-Methylphenyl)acetaldehyde; . |

104-09-6 | 250MG |

€96.00 | 2023-07-18 | ||

| Enamine | EN300-248582-0.25g |

2-(4-methylphenyl)acetaldehyde |

104-09-6 | 95% | 0.25g |

$20.0 | 2024-06-19 | |

| Enamine | EN300-248582-2.5g |

2-(4-methylphenyl)acetaldehyde |

104-09-6 | 95% | 2.5g |

$90.0 | 2024-06-19 | |

| eNovation Chemicals LLC | D505269-1g |

P-Methylphenylacetaldehyde |

104-09-6 | 97% | 1g |

$170 | 2024-05-24 | |

| Enamine | EN300-248582-5g |

2-(4-methylphenyl)acetaldehyde |

104-09-6 | 95% | 5g |

$167.0 | 2023-09-15 | |

| eNovation Chemicals LLC | D505269-1g |

P-Methylphenylacetaldehyde |

104-09-6 | 97% | 1g |

$170 | 2025-02-19 |

2-(4-methylphenyl)acetaldehyde 関連文献

-

1. Index of subjects, 1932

-

Clair J. Collins Q. Rev. Chem. Soc. 1960 14 357

-

Alfy Badie Sakla,Wadie Tadros,Abdul Aziz Amin Helmy J. Chem. Soc. C 1969 1044

-

Richard N. McDonald,Donald G. Hill J. Chem. Soc. D 1969 671b

-

Robert Roger,William B. McKay J. Chem. Soc. 1933 332

104-09-6 (2-(4-methylphenyl)acetaldehyde) 関連製品

- 4395-92-0(2-[4-(propan-2-yl)phenyl]acetaldehyde)

- 122-78-1(2-phenylacetaldehyde)

- 72927-80-1(2-(3-methylphenyl)acetaldehyde)

- 68083-54-5(2-(4-ethylphenyl)acetaldehyde)

- 1335-44-0(Benzeneacetaldehyde,ar-(1-methylethyl)-)

- 70080-13-6(2-Naphthaleneacetaldehyde)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:104-09-6)2-(4-methylphenyl)acetaldehyde

清らかである:99%/99%

はかる:5g/10g

価格 ($):222.0/378.0